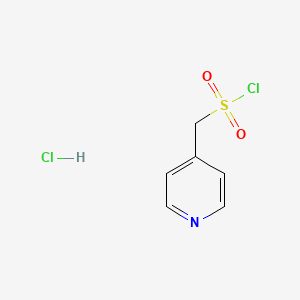

Pyridin-4-ylmethanesulfonyl chloride hydrochloride

Description

Contextualizing Pyridyl-Substituted Sulfonyl Chlorides within Contemporary Synthetic Methodologies

Pyridyl-substituted sulfonyl chlorides belong to a broader class of sulfonyl chlorides, which are well-established reagents in organic synthesis. These compounds are primarily employed for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The incorporation of a pyridine (B92270) ring into the sulfonyl chloride structure introduces a heterocyclic moiety that is prevalent in a vast array of biologically active compounds. lifechemicals.comnih.govfrontiersin.orgdntb.gov.ua This feature is of particular importance in drug discovery, where the pyridine nucleus is often a key pharmacophore. lifechemicals.comnih.govfrontiersin.orgdntb.gov.ua

Contemporary synthetic methodologies increasingly focus on the development of modular and efficient routes to complex molecules. Pyridyl-substituted sulfonyl chlorides fit well within this paradigm, acting as key intermediates that can be readily coupled with various nucleophiles to introduce the pyridylsulfonyl moiety. The synthesis of these compounds often involves multi-step sequences, starting from readily available pyridine derivatives. For instance, the synthesis of related pyridine-3-sulfonyl chloride can be achieved from 3-aminopyridine (B143674) through a diazotization reaction followed by sulfochlorination. chemicalbook.comgoogle.com While specific synthetic details for Pyridin-4-ylmethanesulfonyl chloride hydrochloride are not extensively documented in publicly available literature, analogous methods provide a plausible pathway for its preparation.

Research Significance of this compound as a Reactive Intermediate

The research significance of this compound lies in its role as a highly reactive intermediate. Reactive intermediates are transient species that are not the final products of a reaction but are formed during the transformation of reactants to products. The sulfonyl chloride group in this compound is a powerful electrophile, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and phenols. masterorganicchemistry.com This reactivity allows for the facile introduction of the pyridin-4-ylmethylsulfonyl group into various molecular scaffolds.

Scope and Objectives of the Research Outline in Advanced Organic Chemistry

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, focusing on its structure, synthesis, reactivity, and significance in advanced organic chemistry. The scope is strictly limited to the chemical aspects of the compound, with a particular emphasis on its role as a reactive intermediate in synthetic methodologies.

This research outline aims to:

Detail the structural features and chemical properties of this compound.

Explore plausible synthetic routes for its preparation, drawing parallels with the synthesis of analogous pyridyl-substituted sulfonyl chlorides.

Investigate its reactivity profile, particularly its reactions with common nucleophiles.

Highlight its applications as a building block in the synthesis of more complex organic molecules, with a focus on its potential in medicinal chemistry.

By adhering to this structured outline, this article will serve as a focused and scientifically accurate resource for researchers and students interested in the chemistry and applications of this important reactive intermediate.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylmethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZPWTOVADCTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683812-81-9 | |

| Record name | (pyridin-4-yl)methanesulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Pyridin 4 Ylmethanesulfonyl Chloride Hydrochloride

Nucleophilic Substitution Reactions with Pyridin-4-ylmethanesulfonyl Chloride Hydrochloride

The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its application in synthesis, leading to the formation of stable sulfonamide and sulfonate ester linkages, which are prevalent in many biologically active compounds. nih.govucl.ac.uk

The reaction between this compound and primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. cbijournal.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which will react with any available base. Typically, an excess of the amine substrate or an auxiliary non-nucleophilic base, such as pyridine (B92270) or triethylamine, is used to neutralize the generated HCl. cbijournal.commasterorganicchemistry.com

The general reaction is as follows: Py+-CH2SO2Cl Cl- + 2 R1R2NH → Py+-CH2SO2NR1R2 Cl- + R1R2NH2+ Cl-

The reactivity of the amine nucleophile can vary depending on the electronic and steric nature of the groups attached to the nitrogen atom. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity due to steric hindrance. cbijournal.com

Table 1: Representative Sulfonamide Synthesis

| Amine Nucleophile | Product | Base | Solvent |

|---|---|---|---|

| Aniline | N-phenylpyridin-4-ylmethanesulfonamide hydrochloride | Pyridine | Dichloromethane |

| Diethylamine | N,N-diethylpyridin-4-ylmethanesulfonamide hydrochloride | Triethylamine | Tetrahydrofuran (B95107) |

| Morpholine | 4-((pyridin-4-ylmethyl)sulfonyl)morpholine hydrochloride | Morpholine (excess) | Acetonitrile |

| Benzylamine | N-benzylpyridin-4-ylmethanesulfonamide hydrochloride | Pyridine | Dichloromethane |

Analogous to sulfonamide formation, this compound reacts with alcohols and phenols to yield sulfonate esters. This transformation is a common strategy for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, displacing the chloride. youtube.com A weak base, characteristically pyridine, is essential for this reaction, as it serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst. masterorganicchemistry.comosti.govstackexchange.com

The general reaction is: Py+-CH2SO2Cl Cl- + R-OH + Base → Py+-CH2SO2OR Cl- + Base·HCl

The reaction is efficient with a wide range of primary and secondary alcohols, as well as phenols. researchtrends.netorganic-chemistry.org The resulting sulfonate esters are valuable intermediates in organic synthesis. researchgate.net

Table 2: Representative Sulfonate Ester Synthesis

| Alcohol/Phenol | Product | Base | Solvent |

|---|---|---|---|

| Methanol | Methyl pyridin-4-ylmethanesulfonate hydrochloride | Pyridine | Dichloromethane |

| Phenol | Phenyl pyridin-4-ylmethanesulfonate hydrochloride | Pyridine | Dichloromethane |

| Isopropanol | Isopropyl pyridin-4-ylmethanesulfonate hydrochloride | Triethylamine | Tetrahydrofuran |

| 4-Nitrophenol | 4-Nitrophenyl pyridin-4-ylmethanesulfonate hydrochloride | Pyridine | Dichloromethane |

The high electrophilicity of the sulfonyl chloride group allows it to react with various other nucleophiles beyond amines and alcohols. For instance, reaction with thiols (RSH) in the presence of a base can lead to the formation of thiosulfonates. Hydrolysis, through reaction with water, will convert the sulfonyl chloride into the corresponding pyridin-4-ylmethanesulfonic acid. Furthermore, sulfonyl chlorides can react with sources of fluoride (B91410) ions to produce sulfonyl fluorides, or with organometallic reagents, although the latter reactions are less common. nih.gov

Intramolecular and Cyclization Reactions Involving this compound

This compound can serve as a key reactant in the synthesis of heterocyclic compounds through intramolecular or intermolecular cyclization reactions. For a molecule containing both a nucleophilic center and a group derived from the sulfonyl chloride, an intramolecular reaction can lead to the formation of a cyclic sulfonamide or sulfonate ester.

For example, a substrate containing a suitably positioned amine or hydroxyl group could undergo an intramolecular cyclization upon reaction with this compound. Such reactions are fundamental in constructing complex molecular architectures. Furthermore, pyridinium-derived zwitterions can participate in cyclization reactions with sulfonyl chlorides to form novel heterocyclic systems, such as benzothiophenes. nih.gov These reactions often proceed through complex mechanisms involving the formation of highly reactive intermediates like sulfenes. nih.gov

Role of the Pyridinium (B92312) Hydrochloride Moiety in Reaction Mechanisms

The pyridinium hydrochloride portion of the molecule is not merely a passive structural component; it plays a critical role in modulating the reactivity of the sulfonyl chloride group.

The nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation. wikipedia.org This positive charge has a profound electron-withdrawing effect on the entire ring system. This effect is transmitted inductively through the methylene (B1212753) bridge to the sulfonyl chloride group. rsc.org

Protonation of the pyridine ring significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride. The pyridinium ion acts as a strong electron-withdrawing group, pulling electron density away from the -CH2SO2Cl moiety. nih.govrsc.org This polarization increases the partial positive charge on the sulfur atom, making it more susceptible to attack by nucleophiles compared to a similar compound with a non-protonated pyridine ring. rsc.orgresearchgate.net Consequently, the protonated form of the compound is expected to exhibit greater reactivity in nucleophilic substitution reactions. This electronic modulation is a key feature of the compound's chemical behavior and a critical consideration in its synthetic applications. nih.govrsc.org

Pyridinium Salt Formation and Its Impact on Reaction Pathways

The chemical behavior of this compound is fundamentally influenced by its inherent structure as a pyridinium salt. The presence of a protonated pyridine nitrogen atom introduces a permanent positive charge to the heterocyclic ring, which acts as a potent electron-withdrawing group. This electronic feature significantly alters the reactivity of the molecule compared to a neutral pyridine analogue, dictating the plausible reaction pathways it may undertake.

The primary impact of the pyridinium moiety is the pronounced increase in the acidity of the protons on the α-carbon (the methylene group, -CH₂-). The positively charged nitrogen atom stabilizes the conjugate base formed upon deprotonation of this methylene group. This activation facilitates elimination reactions, particularly in the presence of a base, promoting the formation of a transient sulfene (B1252967) intermediate (pyridin-4-ylidenemethanesulfonene). This pathway is analogous to mechanisms observed in other systems where N-sulfonylation of a pyridine ring activates an adjacent picolyl position toward deprotonation, leading to the formation of an alkylidene dihydropyridine (B1217469) intermediate dntb.gov.ua.

Furthermore, the pyridinium structure governs the molecule's participation in different reaction manifolds. Studies on related pyridinium salts have demonstrated that their reactivity can be divergent, leading to different products under varied conditions acs.orgnih.gov. For example, the interaction of pyridinium salts with sulfinates can be directed towards either a base-catalyzed C4-sulfonylation of the pyridine ring or, under photochemical conditions, a radical-mediated sulfonative pyridylation of alkenes acs.orgnih.gov. While these specific reactions involve external reagents, they underscore the principle that the pyridinium core is a key determinant of the reaction course. The protonation state directly impacts the electronic properties and the stability of crystalline structures, which in turn influences reactivity rsc.org. Consequently, the pyridinium salt form of this compound pre-disposes the molecule to pathways initiated by deprotonation of the highly activated methylene group, steering its chemistry away from that of simple, unactivated alkanesulfonyl chlorides.

Kinetic and Mechanistic Studies of Reactions Involving this compound

The mechanistic pathways for reactions of alkanesulfonyl chlorides are generally categorized into two primary types: a direct bimolecular nucleophilic substitution (Sₙ2) at the sulfur center, or an elimination-addition mechanism proceeding through a highly reactive sulfene intermediate. The operative mechanism, and therefore the reaction kinetics, for this compound is dictated by factors such as the strength of the base and nucleophile, solvent polarity, and temperature.

Determination of Reaction Kinetics and Rate-Determining Steps

While specific kinetic studies for this compound are not extensively detailed in the reviewed literature, its reaction kinetics can be understood by examining studies of analogous compounds. The reaction rates are typically determined by monitoring the disappearance of the sulfonyl chloride or the formation of product over time, often using conductometric or spectroscopic methods allresearchjournal.com.

For the direct nucleophilic substitution (Sₙ2) pathway , the reaction proceeds via a single transition state where the nucleophile attacks the electrophilic sulfur atom, displacing the chloride ion. In this case, the rate-determining step is the nucleophilic attack itself. Kinetic studies on arenesulfonyl chlorides with various nucleophiles have confirmed second-order kinetics, being first order with respect to both the sulfonyl chloride and the nucleophile nih.govmdpi.com. The reaction rates are sensitive to the electron-withdrawing or -donating nature of substituents, often following the Hammett equation dntb.gov.uanih.govmdpi.com. For pyridine-catalyzed reactions, the kinetics are first order in sulfonyl chloride and first order in the pyridine catalyst rsc.orgrsc.org. The entropy of activation for these bimolecular reactions is typically negative, consistent with an ordered transition state allresearchjournal.com.

Given the structure of this compound, the sulfene pathway is highly probable under basic conditions. The rate would be largely determined by the ease of the initial proton abstraction. In the absence of a sufficiently strong base, or with powerful nucleophiles, a direct Sₙ2 mechanism may compete.

Table 1: Representative Kinetic Data for Reactions of Related Sulfonyl Chlorides

| Sulfonyl Chloride | Reagent/Conditions | Kinetic Order | Rate Constant (k) | Activation Parameters | Reference |

| Benzenesulfonyl chloride | Pyridine in aqueous solution | 2nd | 0.211 M⁻¹s⁻¹ (at 25°C) | ΔH‡ = 10.7 kcal/mol, ΔS‡ = -24.7 cal/mol·K | rsc.org |

| p-Toluenesulfonyl Chloride | α-Hydroxy acids / Pyridine in Acetonitrile | 2nd | 1.15 x 10⁻³ M⁻¹s⁻¹ (Mandelic Acid at 30°C) | ΔS‡ is negative, as expected for bimolecular reactions | allresearchjournal.com |

| Arenesulfonyl chlorides | Et₄N³⁶Cl in acetonitrile | 2nd | k₂₅ (relative to C₆H₅SO₂Cl) = 0.14 to 3.84 | ΔH‡ = 11.2-13.7 kcal/mol, ΔS‡ = -23.4 to -31.3 cal/mol·K | mdpi.com |

| Methanesulfonyl chloride | Hydrolysis in H₂O | 1st | 1.15 x 10⁻⁴ s⁻¹ (at 20°C) | k(H₂O)/k(D₂O) = 1.568 | nih.gov |

Elucidation of Transient Intermediates and Transition States

The mechanistic pathways of this compound reactions are characterized by distinct transient species. The elucidation of these intermediates and transition states relies on trapping experiments, kinetic analysis, and computational modeling.

The most significant transient intermediate anticipated from this compound is the sulfene , pyridin-4-ylidenemethanesulfonene. Sulfenes (R₂C=SO₂) are highly electrophilic and short-lived species generated from alkanesulfonyl chlorides via base-induced elimination of HCl acs.orgmagtech.com.cn. Their existence is typically confirmed by trapping experiments with nucleophiles like alcohols, amines, or dienes to form stable sulfonic acid derivatives or cycloadducts magtech.com.cn. For this compound, the strong electron-withdrawing effect of the pyridinium group makes the formation of the corresponding sulfene particularly favorable in the presence of a base.

In the alternative Sₙ2 pathway, the reaction proceeds through a pentacoordinate trigonal bipyramidal transition state . Computational studies using density functional theory (DFT) on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the Sₙ2 mechanism proceeds via a single, symmetric transition state nih.govmdpi.com. However, for reactions involving more electronegative nucleophiles (like fluoride), the mechanism can shift to a stepwise addition-elimination (A-E) process. This involves the formation of a metastable pentacoordinate sulfurane dioxide intermediate , which subsequently eliminates the leaving group dntb.gov.uanih.gov.

A third potential intermediate is a sulfonylpyridinium cation . This species could form if a separate pyridine molecule acts as a nucleophilic catalyst, attacking the sulfonyl group to displace the chloride ion rsc.org. This intermediate would then be rapidly hydrolyzed or attacked by another nucleophile to release the sulfonated product and regenerate the pyridine catalyst.

Table 2: Key Intermediates and Transition States in Sulfonyl Chloride Reactions

| Intermediate / Transition State | Reaction Pathway | Method of Elucidation | Description | References |

| Sulfene (e.g., RCH=SO₂) | Elimination-Addition | Trapping experiments, product analysis | A highly reactive, transient species formed by 1,1-elimination of HCl from an alkanesulfonyl chloride. | acs.orgmagtech.com.cn |

| Pentacoordinate Transition State | Sₙ2 | Kinetic studies, DFT calculations | A trigonal bipyramidal structure where the nucleophile and leaving group are in apical positions. | nih.govmdpi.com |

| Pentacoordinate Intermediate (Sulfurane) | Addition-Elimination (A-E) | DFT calculations | A metastable intermediate, more likely with highly electronegative nucleophiles like fluoride. | dntb.gov.uanih.gov |

| Sulfonylpyridinium Cation | Nucleophilic Catalysis | Kinetic analysis, stoichiometry | An intermediate formed when pyridine acts as a nucleophilic catalyst, attacking the sulfur center. | rsc.org |

Applications of Pyridin 4 Ylmethanesulfonyl Chloride Hydrochloride As a Synthetic Reagent and Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

There is no specific information available in the reviewed literature detailing the use of Pyridin-4-ylmethanesulfonyl chloride hydrochloride for the synthesis of complex heterocyclic scaffolds. While the pyridine (B92270) moiety is a common component of many heterocyclic systems, the role of this specific sulfonyl chloride as a building block in their construction is not documented.

Role in the Preparation of Pharmaceutical Intermediates and Bioactive Molecules

The pyridine ring is a critical component in numerous pharmaceuticals, and sulfonyl chlorides are versatile reagents for creating sulfonamide and sulfonate ester linkages, which are common in bioactive molecules. smolecule.comresearchgate.net However, no specific examples or research studies were found that document the use of this compound in the preparation of known pharmaceutical intermediates or bioactive compounds.

Applications in Agrochemical Synthesis as a Key Intermediate

Pyridine-based compounds are integral to the development of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.net The derivatization of intermediates is a key strategy in discovering new agrochemicals. nih.govresearchgate.net Despite the importance of this class of compounds, there are no specific documented instances of this compound being used as a key intermediate in the synthesis of agrochemical products.

Selective Functionalization and Derivatization Studies Utilizing this compound

Sulfonyl chlorides are powerful electrophiles used to introduce sulfonyl groups onto nucleophilic substrates such as amines and phenols. This functionalization is a common strategy in medicinal chemistry to modify a molecule's properties. nih.gov However, no studies dedicated to the selective functionalization or derivatization of other molecules using this compound have been reported in the available scientific literature.

Advanced Spectroscopic and Computational Studies on Pyridin 4 Ylmethanesulfonyl Chloride Hydrochloride

Spectroscopic Characterization for Reaction Monitoring and Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable in modern chemistry for elucidating molecular structures and monitoring the real-time progress of chemical reactions. For a reactive compound like Pyridin-4-ylmethanesulfonyl chloride hydrochloride, a multi-faceted spectroscopic approach provides comprehensive insights into its behavior and the transformation into its derivatives.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Intermediate Identification

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur within the NMR tube. ed.ac.uked.ac.uk This method allows for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without the need for sampling and quenching. ed.ac.uk

For reactions involving this compound, such as its conversion to sulfonamides or sulfonate esters, ¹H NMR spectroscopy is particularly valuable. The protons on the pyridine (B92270) ring and the methylene (B1212753) (CH₂) bridge serve as sensitive probes of the chemical environment. As the sulfonyl chloride group (-SO₂Cl) is converted to a sulfonamide (-SO₂NR₂) or sulfonate ester (-SO₂OR), the electronic environment of the entire molecule changes, leading to predictable shifts in the NMR signals. For instance, the signal of the CH₂ group would be expected to shift as the electron-withdrawing nature of the substituent changes.

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. The integration of the peaks corresponding to the starting material and the product allows for the quantification of their relative concentrations over time. This data is crucial for determining reaction rates and understanding the reaction mechanism. Furthermore, the detection of short-lived intermediates, which might be unobservable by conventional ex-situ analysis, can provide critical evidence for a proposed reaction pathway. ed.ac.uk

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Reaction Monitoring Predicted shifts for this compound are based on similar structures like 4-(Chloromethyl)pyridine (B78701) hydrochloride. chemicalbook.com

| Atom | This compound (Reactant) | Hypothetical Pyridin-4-ylmethylsulfonamide Derivative (Product) | Expected Change |

| ¹H NMR | |||

| Pyridine H (α to N) | ~8.9 | ~8.7 | Upfield shift |

| Pyridine H (β to N) | ~7.9 | ~7.6 | Upfield shift |

| Methylene CH₂ | ~5.0 | ~4.5 | Upfield shift |

| ¹³C NMR | |||

| Pyridine C (α to N) | ~150 | ~148 | Upfield shift |

| Pyridine C (β to N) | ~125 | ~123 | Upfield shift |

| Pyridine C (γ to N) | ~145 | ~142 | Upfield shift |

| Methylene CH₂ | ~60 | ~55 | Upfield shift |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing chemical bonds. researchgate.net These methods are complementary and provide a detailed fingerprint of a molecule's vibrational modes. aps.org

For this compound, IR and Raman spectra are dominated by characteristic bands of the pyridine ring and the methanesulfonyl chloride moiety. The pyridine ring exhibits several distinct vibrations, including C-H stretching, C=C and C=N ring stretching, and ring breathing modes. researchgate.netresearchgate.net The sulfonyl chloride group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. The S-Cl stretch appears at lower frequencies.

During a reaction, such as the hydrolysis of the sulfonyl chloride, vibrational spectroscopy can track the disappearance of the S-Cl bond and the appearance of new bands corresponding to the S-O-H group of the resulting sulfonic acid. Similarly, in the formation of a sulfonamide, the S-Cl band would be replaced by bands associated with the S-N bond and N-H vibrations. These changes provide clear evidence of the chemical transformation at the functional group level. mdpi.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Pyridine Ring | Ring Breathing | ~1000 | Raman (strong) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1390 | IR (strong) |

| Sulfonyl (S=O) | Symmetric Stretch | 1170 - 1190 | IR (strong) |

| Sulfonyl Chloride (S-Cl) | Stretch | 500 - 600 | IR, Raman |

| Sulfonamide (N-H) | Stretch | 3200 - 3400 | IR |

| Sulfonamide (S-N) | Stretch | 900 - 950 | IR |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis of Reaction Products

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight of reaction products and elucidating their structure through fragmentation analysis. Techniques like electrospray ionization (ESI) are well-suited for analyzing pyridine derivatives, which can be readily protonated to form positive ions. nih.govresearchgate.net

For a derivative of this compound, the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular identity. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation.

The fragmentation pathways provide a roadmap of the molecule's structure. Common fragmentation patterns for pyridine-containing compounds include cleavage of the bond between the pyridine ring and the side chain. For sulfonyl-containing molecules, a characteristic loss of sulfur dioxide (SO₂, 64 Da) is often observed. nih.gov By analyzing the masses of the fragment ions, the connectivity of the atoms in the parent molecule can be pieced together, confirming the successful synthesis of the desired derivative. researchgate.net

Table 3: Plausible ESI-MS/MS Fragmentation for a Hypothetical Derivative: N-ethyl-1-(pyridin-4-yl)methanesulfonamide (Parent Ion [M+H]⁺: m/z 215.08)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

| 151.05 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 92.05 | [C₅H₄NCH₂]⁺ | Cleavage of the CH₂-SO₂ bond |

| 79.04 | [C₅H₄NH]⁺ | Homolytic cleavage with rearrangement |

Computational Chemistry and Theoretical Insights into this compound Reactivity

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties. researchgate.net For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can provide a detailed picture of its molecular orbitals and charge distribution. ijcrt.orgnih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. researchgate.net A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the highly electronegative oxygen and chlorine atoms on the sulfonyl chloride group is expected to be strongly electrophilic, marking it as the primary site for nucleophilic attack.

Furthermore, DFT is widely used to predict spectroscopic data. Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical support for experimental assignments. ijcrt.org

Table 4: Representative DFT-Calculated Properties for a Pyridine Sulfonyl Compound

| Property | Calculated Value / Description | Significance |

| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates high kinetic stability |

| Molecular Electrostatic Potential (MEP) | Negative potential on pyridine N; Positive potential on S atom | Predicts sites for electrophilic and nucleophilic attack |

| Predicted Vibrational Frequencies | S=O asymmetric stretch: ~1380 cm⁻¹; S=O symmetric stretch: ~1180 cm⁻¹ | Aids in assignment of experimental IR/Raman spectra |

| Predicted ¹³C NMR Shifts | Pyridine C (α to N): ~150 ppm; Methylene C: ~60 ppm | Corroborates experimental structural data |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. researchgate.net

For this compound, a key area of interest is the conformational flexibility around the C-C and C-S single bonds of the side chain. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying the most stable (lowest energy) conformations of the molecule in solution. researchgate.net This is crucial as the molecule's conformation can significantly influence its reactivity.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the compound in a solvent like water or an organic solvent, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. ucl.ac.uk This provides a molecular-level understanding of solvation and how the solvent might influence reaction pathways. For example, simulations could reveal how water molecules interact with the electrophilic sulfur atom, providing a dynamic picture of the initial steps of hydrolysis.

Prediction of Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrophilicity Index)

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the specific computational analysis of this compound. While computational studies, including Density Functional Theory (DFT), are commonly employed to predict the reactivity of novel compounds, detailed research findings, including data tables for HOMO-LUMO analysis and electrophilicity index, for this particular molecule are not publicly available at this time.

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules. Key to this understanding is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

Furthermore, conceptual DFT provides a framework for quantifying various aspects of reactivity through descriptors such as the electrophilicity index (ω). This index measures the propensity of a species to accept electrons. irjweb.com These theoretical calculations are invaluable in predicting how a molecule will behave in chemical reactions, guiding synthesis, and explaining experimental observations.

For sulfonyl chlorides in general, the strong electron-withdrawing nature of the sulfonyl group significantly influences their reactivity, rendering them highly electrophilic. This characteristic is fundamental to their utility in organic synthesis, particularly in reactions with nucleophiles.

While direct computational data for this compound is absent, studies on structurally related compounds, such as P-Iodobenzene sulfonyl chloride, have utilized DFT to analyze their molecular structure, vibrational spectra, and frontier molecular orbitals. Such studies confirm the importance of the sulfonyl group in defining the electronic properties of the molecule.

The absence of specific computational data for this compound highlights an opportunity for future research. A thorough computational investigation of this compound would provide valuable insights into its electronic structure and reactivity profile. Such a study would typically involve geometry optimization followed by the calculation of molecular orbitals and other reactivity descriptors. The resulting data, including HOMO and LUMO energy levels and the electrophilicity index, would be instrumental in predicting its behavior in various chemical environments and would be a valuable addition to the scientific literature.

Conclusions and Future Research Trajectories

Potential for Novel Synthetic Transformations and Derivatizations Mediated by This CompoundAny discussion of novel transformations would be speculative and not based on documented scientific evidence.

Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Q & A

Q. What are the common synthetic routes for Pyridin-4-ylmethanesulfonyl chloride hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonylation of pyridinylmethanol derivatives using chlorinating agents (e.g., thionyl chloride or sulfuryl chloride). Reaction conditions such as temperature (0–5°C for exothermic control), solvent choice (anhydrous dichloromethane or toluene), and stoichiometric ratios (excess chlorinating agent) are critical to avoid side reactions like over-chlorination. Post-synthesis, quenching with ice water and neutralization with sodium bicarbonate improve purity .

Q. How can researchers optimize purification of this compound to ensure high purity for downstream applications?

Recrystallization from ethanol/water mixtures or acetonitrile is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves sulfonate byproducts. Solubility in polar aprotic solvents (e.g., DMF or DMSO) allows for fractional crystallization, while NMR (¹H, ¹³C) and HPLC (C18 column, UV detection at 254 nm) validate purity .

Q. What safety protocols are essential when handling this compound in the lab?

Due to its sulfonyl chloride moiety, the compound is moisture-sensitive and releases HCl upon hydrolysis. Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and store under inert gas (argon) at –20°C. Spills require neutralization with sodium bicarbonate before ethanol rinsing .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

Stability studies show rapid hydrolysis in aqueous solutions (pH >7), forming pyridinylmethanesulfonic acid. Accelerated degradation at 40°C (vs. 25°C) confirms thermal lability. LC-MS (negative ion mode) and IR spectroscopy (loss of S=O stretches at 1360 cm⁻¹) detect sulfonic acid derivatives. Buffered systems (pH 4–6) in anhydrous acetonitrile extend shelf life .

Q. What analytical strategies distinguish this compound from structurally similar sulfonyl chlorides?

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 250.02). ¹H NMR distinguishes the pyridine ring’s aromatic protons (δ 8.5–8.7 ppm) from aliphatic sulfonyl groups (δ 4.3–4.5 ppm). X-ray crystallography resolves chloride counterion positioning .

Q. How can researchers reconcile contradictory toxicity data in existing literature?

Discrepancies in LD₅₀ values (e.g., oral vs. intravenous routes) arise from species-specific metabolism and assay sensitivity. Controlled in vitro assays (e.g., hepatocyte viability tests) and interspecies pharmacokinetic modeling (using software like GastroPlus) clarify dose-response relationships. Cross-referencing with structurally analogous compounds (e.g., benzenesulfonyl chlorides) identifies trends in reactive toxicity .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

Kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) and solvents (polar aprotic vs. protic) quantify reactivity. Pseudo-first-order conditions (excess nucleophile) with UV-Vis monitoring (λ = 280 nm for sulfonate formation) determine rate constants. DFT calculations (Gaussian software) predict transition states and regioselectivity .

Q. How can researchers design pharmacological studies to evaluate its potential as a protease inhibitor?

Use fluorescence-based enzymatic assays (e.g., trypsin or caspase-3 inhibition) with Z-Arg-AMC substrates. Dose-response curves (IC₅₀ determination) and molecular docking (AutoDock Vina) validate binding to catalytic serine residues. Comparative studies with known inhibitors (e.g., PMSF) control for non-specific effects .

Methodological Notes

- Spectral Data Interpretation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

- Controlled Degradation Studies : Use Arrhenius plots to extrapolate shelf life under storage conditions .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limits to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.